molecular formula C27H28N6O2 B11337948 1-(4-Ethoxyphenyl)-3-(4-((2-methyl-6-(p-tolylamino)pyrimidin-4-yl)amino)phenyl)urea

1-(4-Ethoxyphenyl)-3-(4-((2-methyl-6-(p-tolylamino)pyrimidin-4-yl)amino)phenyl)urea

Cat. No.: B11337948
M. Wt: 468.5 g/mol
InChI Key: QXDYDCTXZJONHD-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-3-(4-((2-methyl-6-(p-tolylamino)pyrimidin-4-yl)amino)phenyl)urea is a synthetic organic compound. It belongs to the class of urea derivatives, which are known for their diverse applications in medicinal chemistry, agriculture, and material science. This compound is characterized by its complex structure, which includes aromatic rings, a pyrimidine moiety, and a urea linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethoxyphenyl)-3-(4-((2-methyl-6-(p-tolylamino)pyrimidin-4-yl)amino)phenyl)urea typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction involving appropriate aldehydes and amines under acidic or basic conditions.

    Aromatic Substitution: The ethoxyphenyl and tolylamino groups are introduced through nucleophilic aromatic substitution reactions.

    Urea Formation: The final step involves the reaction of the substituted aromatic amines with isocyanates or carbamoyl chlorides to form the urea linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethoxyphenyl)-3-(4-((2-methyl-6-(p-tolylamino)pyrimidin-4-yl)amino)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The aromatic rings and the ethoxy group can be oxidized under strong oxidative conditions.

    Reduction: The nitro groups (if present) can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a potential inhibitor or activator of specific enzymes or receptors.

    Medicine: As a candidate for drug development, particularly in targeting cancer or infectious diseases.

    Industry: As an intermediate in the synthesis of agrochemicals or materials.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxyphenyl)-3-(4-((2-methyl-6-(p-tolylamino)pyrimidin-4-yl)amino)phenyl)urea would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The pyrimidine moiety suggests potential interactions with nucleotide-binding sites, while the urea linkage may facilitate hydrogen bonding with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxyphenyl)-3-(4-((2-methyl-6-(p-tolylamino)pyrimidin-4-yl)amino)phenyl)urea
  • 1-(4-Ethoxyphenyl)-3-(4-((2-methyl-6-(p-anilino)pyrimidin-4-yl)amino)phenyl)urea

Uniqueness

1-(4-Ethoxyphenyl)-3-(4-((2-methyl-6-(p-tolylamino)pyrimidin-4-yl)amino)phenyl)urea is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. The ethoxy group can influence the compound’s solubility and reactivity, while the pyrimidine and urea moieties provide potential for diverse interactions with biological targets.

Properties

Molecular Formula

C27H28N6O2

Molecular Weight

468.5 g/mol

IUPAC Name

1-(4-ethoxyphenyl)-3-[4-[[2-methyl-6-(4-methylanilino)pyrimidin-4-yl]amino]phenyl]urea

InChI

InChI=1S/C27H28N6O2/c1-4-35-24-15-13-23(14-16-24)33-27(34)32-22-11-9-21(10-12-22)31-26-17-25(28-19(3)29-26)30-20-7-5-18(2)6-8-20/h5-17H,4H2,1-3H3,(H2,32,33,34)(H2,28,29,30,31)

InChI Key

QXDYDCTXZJONHD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)NC3=NC(=NC(=C3)NC4=CC=C(C=C4)C)C

Origin of Product

United States

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